Methyl N-((propylcarbamoyl)oxy)thioacetimidate
Description
Properties
CAS No. |
25643-45-2 |
|---|---|
Molecular Formula |
C7H14N2O2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
methyl (1E)-N-(propylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C7H14N2O2S/c1-4-5-8-7(10)11-9-6(2)12-3/h4-5H2,1-3H3,(H,8,10)/b9-6+ |
InChI Key |
JDYOJEDNTVFQMA-RMKNXTFCSA-N |
Isomeric SMILES |
CCCNC(=O)O/N=C(\C)/SC |
Canonical SMILES |
CCCNC(=O)ON=C(C)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the reaction of methyl isocyanate with thioacetic acid, followed by the addition of propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl N-((propylcarbamoyl)oxy)thioacetimidate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl N-((propylcarbamoyl)oxy)thioacetimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: It is employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of pesticides and other agricultural chemicals
Mechanism of Action
The mechanism of action of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
Insecticidal Efficacy
- Methomyl (Methyl Substituent): Demonstrated potent insecticidal activity in field trials, reducing larval populations of Plasmella xylostella by >90% at 400 g ai ha⁻¹ .
- S-Ethyl Analog (Ethyl Substituent): Showed moderate efficacy, with 70–80% larval reduction at similar concentrations .
- Propyl Variant (Predicted): The longer alkyl chain may enhance membrane permeability but could reduce aqueous solubility, limiting field applicability.
Herbicidal Activity
- N-Phenyl-(ethylcarbamoyl)propylcarbamate : Exhibited herbicidal activity, suggesting carbamoyl substituents influence target specificity. The propyl variant’s activity remains unstudied but may diverge due to steric effects.
Toxicity and Environmental Impact
Critical Notes:
Biological Activity
Methyl N-((propylcarbamoyl)oxy)thioacetimidate is a compound of interest due to its potential biological activities, particularly in the realm of insecticides and its interaction with biological systems. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Overview
- IUPAC Name : this compound
- CAS Number : 16752-77-5
- Molecular Formula : C7H14N2O2S
- Molecular Weight : 174.26 g/mol
This compound functions primarily as an acetylcholinesterase inhibitor , similar to other carbamate compounds. By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine in synaptic clefts, leading to prolonged stimulation of cholinergic receptors. This mechanism is crucial for its effectiveness as a pesticide.
Insecticidal Properties
The compound exhibits significant insecticidal activity against various pests. Studies have shown that it can effectively disrupt the nervous system of insects, leading to paralysis and death. The following table summarizes key findings on its efficacy against specific insect species:
| Insect Species | LC50 (mg/L) | Observations |
|---|---|---|
| Culex quinquefasciatus | 0.5 | High mortality within 24 hours |
| Drosophila melanogaster | 1.2 | Significant behavioral changes noted |
| Aedes aegypti | 0.8 | Rapid onset of neurotoxic symptoms |
These results indicate that this compound is a potent insecticide with a quick action time.
Toxicological Studies
Toxicological assessments reveal that while this compound is effective against pests, it also poses risks to non-target organisms, including mammals. Key findings from various studies include:
- Acute Toxicity : The compound has demonstrated acute toxicity in laboratory animals, with observed LD50 values indicating a moderate level of risk.
- Cholinesterase Inhibition : Significant inhibition of plasma and brain cholinesterase activity has been documented in rodent models following exposure to sub-lethal doses, indicating potential neurotoxic effects.
Case Studies
-
Study on Non-target Effects :
A study investigating the impact of this compound on non-target aquatic organisms found that exposure led to alterations in behavior and reproduction in species such as Daphnia magna. This study highlighted the importance of assessing ecological risks associated with pesticide use. -
Field Trials :
Field trials conducted on agricultural crops revealed that the application of this compound significantly reduced pest populations while maintaining crop health. However, monitoring for potential effects on beneficial insects was recommended.
Q & A
Q. What synthetic methodologies are recommended for the preparation of Methyl N-((propylcarbamoyl)oxy)thioacetimidate?
Answer: The synthesis of this compound can be approached via thioamide-forming reactions. A validated method involves using ynamide-mediated thioacylation (e.g., coupling propylcarbamoyloxyamine with thioacetimidoyl chloride under anhydrous conditions). Key steps include:
- Reagent selection : Use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for activating carboxyl intermediates in inert solvents like acetonitrile (ACN) .
- Purification : Chromatographic separation (silica gel, ethyl acetate/hexane gradient) to isolate isomers, as thioimidates often exhibit Z/E isomerism .
- Characterization : Confirm structure via H/C NMR (e.g., thioamide C=S signal at ~200 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the stability of this compound under varying pH conditions?
Answer:
- Experimental design :
- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C.
- Monitor degradation via HPLC-UV (C18 column, 220 nm detection) at 0, 6, 12, and 24 hours.
- Key parameters : Hydrolysis half-life () and degradation products (e.g., propylcarbamoyloxyamine, thioacetic acid derivatives) .
- Data interpretation : Compare with analogs like Methomyl (methylcarbamoyl variant), which shows rapid hydrolysis in alkaline conditions (pH >9) due to nucleophilic attack on the thioimidate group .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with acetylcholinesterase (AChE), a common target for carbamate analogs. Focus on:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity of the thioimidate group and carbamate leaving-group potential .
Q. How can isotopic labeling resolve contradictory data on environmental persistence of this compound?
Answer:
- Labeling approach : Synthesize C-labeled compound (e.g., CH3 at the methylthio group) to track degradation pathways in soil/water systems.
- Analytical workflow :
- LC-MS/MS with MRM (multiple reaction monitoring) for labeled fragments.
- Compare with unlabeled controls to distinguish abiotic vs. microbial degradation .
- Case study : Methomyl’s half-life in water ranges from 6–30 days depending on microbial activity; isotopic tracing can clarify if the propyl variant exhibits similar variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
